molecular formula C21H16N2 B158978 2-Benzyl-3-phenylquinoxaline CAS No. 10173-29-2

2-Benzyl-3-phenylquinoxaline

Cat. No.: B158978
CAS No.: 10173-29-2
M. Wt: 296.4 g/mol
InChI Key: UBXOGFPNPVOWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-phenylquinoxaline is a synthetic quinoxaline derivative provided as a high-purity compound for research and development purposes. This compound features a core quinoxaline structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Quinoxaline derivatives are extensively investigated for their antibacterial, antifungal, antiviral, and significant antiproliferative properties against various cancer cell lines, making them a valuable template in anticancer drug discovery . Beyond its pharmacological potential, the quinoxaline core is a versatile building block in materials science. Its electron-deficient nature makes it a suitable acceptor unit in the design of organic semiconductors for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . Researchers can utilize this compound as a key intermediate for further synthetic modification or as a model compound for studying structure-activity relationships (SAR) and optoelectronic properties. Key Research Applications: Medicinal Chemistry: Serves as a core structure for developing novel therapeutic agents due to the established bioactivity of the quinoxaline scaffold . Materials Science: Acts as an electron-accepting component in the synthesis of organic semiconductors for electronic and photovoltaic devices . Chemical Synthesis: Used as a building block for constructing more complex heterocyclic systems and for methodological studies in organic synthesis . This product is intended for research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXOGFPNPVOWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347840
Record name 2-Phenyl-3-benzylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10173-29-2
Record name 2-Phenyl-3-benzylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the Quinoxaline Core and 2 Benzyl 3 Phenylquinoxaline Analogs

Classical Condensation Approaches and Modern Refinements

The traditional and most fundamental route to the quinoxaline (B1680401) core has been refined over decades, moving from harsh reaction conditions to more controlled and efficient catalytic systems.

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Systems

The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govrsc.orgbioinfopublication.org This method is widely applicable for producing a variety of substituted quinoxalines. sapub.org In the context of the target molecule, 2-benzyl-3-phenylquinoxaline, a classical approach involves the condensation of benzene-1,2-diamine with a suitable 1,2-dicarbonyl precursor. One specific reported synthesis utilizes the reaction of chalcone (B49325) dibromide with benzene-1,2-diamine to yield this compound. asianpubs.org

The more general and extensively studied variation of this reaction is the condensation of o-phenylenediamine (B120857) with benzil, which produces 2,3-diphenylquinoxaline (B159395). scribd.com This reaction is often used as a model to test and optimize new synthetic protocols. scielo.br Traditionally, this condensation was performed in refluxing solvents like ethanol (B145695) or acetic acid over several hours. bioinfopublication.org While effective, these methods often require long reaction times and high temperatures. nih.gov

Catalytic Systems and Reaction Environment Optimization

To overcome the limitations of classical methods, significant research has focused on optimizing reaction conditions and employing catalysts to improve efficiency, yield, and reaction times. A wide array of catalytic systems has been developed, ranging from simple acids and bases to complex organocatalysts and metal-based systems.

For instance, iodine has been shown to be an effective catalyst for the cyclocondensation of 1,2-dicarbonyl compounds with o-phenylenediamines. sapub.orgnih.gov Organocatalysts like L-proline have been successfully used under solvent-free conditions, offering advantages such as high yields and simple work-ups. sharif.edu In the pursuit of green chemistry, solid acid catalysts and mineral supports have gained prominence. Acidic alumina (B75360), for example, has proven to be an efficient catalyst in microwave-assisted, solvent-free syntheses. researchgate.net Similarly, sulfated polyborate, which possesses both Lewis and Brønsted acidity, has been used as a recyclable catalyst for rapid, solvent-free quinoxaline synthesis. ias.ac.in Heteropolyoxometalates supported on alumina have also been employed as reusable catalysts that function efficiently at room temperature. nih.gov The use of ammonium (B1175870) chloride in methanol (B129727) provides a mild, cost-effective, and metal-free catalytic system for this transformation. scielo.br

The table below summarizes various catalytic systems used for the synthesis of quinoxaline derivatives.

Catalyst SystemSubstratesReaction ConditionsYield (%)Reference
Iodine (5 mol%)o-phenylenediamine, BenzilEthanol/Water (1:1), Microwave (50°C)98 nih.gov
Acidic AluminaBenzene-1,2-diamine, BenzilSolvent-free, Microwave80-86 researchgate.net
Sulfated Polyborateo-phenylenediamines, 1,2-diketonesSolvent-free, 80°C90-98 ias.ac.in
Phenol (20 mol%)Benzene-1,2-diamine, BenzilRoom TemperatureHigh sapub.org
L-Prolineo-phenylenediamine, BenzilSolvent-free, 80°C98 sharif.edu
AlCuMoVP on Aluminao-phenylenediamine, BenzilToluene, Room Temperature92 nih.gov
NH₄Cl (50 mol%)4-chlorobenzene-1,2-diamine, BenzilMethanol, Room Temperature~95 scielo.br
La(OAc)₃1,2-diamines, 1,2-diketonesWaterGood to Excellent ijcce.ac.ir

Sustainable and Green Chemistry Strategies in Quinoxaline Synthesis

Growing environmental awareness has spurred the development of sustainable and green synthetic methodologies, aiming to reduce waste, avoid hazardous solvents, and minimize energy consumption. ijirt.org

Solvent-Free and Aqueous Media Protocols

A significant advancement in green chemistry is the development of solvent-free reaction conditions. These protocols not only reduce pollution but also simplify the work-up procedure. The synthesis of quinoxalines has been successfully achieved by grinding the reactants together, sometimes with a solid support catalyst like silica (B1680970) gel. scilit.com Catalyst-free, solvent-free methods have also been reported, where reactants are mixed and heated, often under microwave irradiation, to afford the products in high yields. nih.gove-journals.in Mechanochemical agitation via homogenization is another solvent-free and catalyst-free technique that can produce quinoxalines in minutes with near-quantitative yields. rsc.org

Water, being a non-toxic, inexpensive, and non-flammable solvent, is an ideal medium for green synthesis. bhu.ac.in Several catalytic systems have been developed that work efficiently in aqueous media. For example, cerium (IV) ammonium nitrate (B79036) and La(OAc)₃ have been used as catalysts for quinoxaline synthesis in water or aqueous ethanol, providing high yields and an environmentally friendly alternative to traditional organic solvents. nih.govijcce.ac.ir

Energy-Efficient Activation Methods: Microwave and Sonochemical Synthesis

Alternative energy sources like microwave irradiation and ultrasound have revolutionized organic synthesis by offering rapid, efficient, and clean methods for conducting chemical reactions. bhu.ac.in

Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, from hours to minutes, along with improved yields and product purity. e-journals.inbeilstein-journals.org The synthesis of quinoxalines is particularly amenable to microwave heating. Numerous protocols, both with and without catalysts and solvents, have been developed. researchgate.netnih.gov For example, the iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds under microwave irradiation is extremely rapid and gives nearly quantitative yields. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, is another energy-efficient technique that accelerates reactions through acoustic cavitation. niscpr.res.inscielo.br This method has been applied to the synthesis of quinoxaline derivatives, often providing excellent yields in short reaction times under mild conditions. scielo.br Catalyst-free protocols for quinoxaline synthesis under ultrasound irradiation in ethanol have been reported, highlighting the method's simplicity and green credentials. scielo.br Ultrasound has also been utilized for multicomponent reactions to create complex quinoxaline-based structures. tandfonline.comtandfonline.com

The following table compares conventional heating with energy-efficient methods for a model quinoxaline synthesis.

MethodConditionsReaction TimeYield (%)Reference
ConventionalRefluxing Ethanol2-12 hours34-85 bioinfopublication.org
MicrowaveSolvent-free, Catalyst-free3.5 minutes80-90 e-journals.in
UltrasoundEthanol, Catalyst-free, Room Temp.60 minutes98 scielo.br

Multicomponent and One-Pot Synthetic Pathways

Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. wiley.comwiley.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Several MCRs and one-pot sequences have been designed for the synthesis of quinoxalines and their derivatives. wiley.comscribd.com For example, a three-component reaction using o-phenylenediamines, aryl ketones (as dicarbonyl surrogates), and elemental sulfur has been developed to furnish quinoxalin-2-thiones. thieme-connect.com Ugi-type multicomponent reactions, which typically involve an isocyanide, have also been adapted for quinoxaline synthesis. wiley.com These pathways allow for the construction of highly functionalized quinoxaline cores in a diversity-oriented fashion from readily available starting materials. wiley.com Such one-pot syntheses avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. scribd.com

Regioselective and Chemoselective Syntheses of Quinoxaline Derivatives

The synthesis of substituted quinoxalines often presents challenges in controlling the position (regioselectivity) and type (chemoselectivity) of functional groups introduced onto the heterocyclic core. Modern synthetic chemistry has addressed these challenges through innovative catalytic and reaction systems.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In quinoxaline synthesis, this is crucial when using unsymmetrical reactants. For instance, the reaction between an unsymmetrical o-phenylenediamine and an unsymmetrical α-dicarbonyl compound can lead to two different product isomers. Advanced methods have been developed to direct this selection. A notable green chemistry approach involves a dual-protein system using lipase (B570770) and hemoglobin in water, which has demonstrated higher regioselectivity than previously reported methods. nih.govacs.org Another strategy employs triflic acid to assist in the regioselective bromination of quinoxaline derivatives, enabling the synthesis of specific isomers in high yield. rsc.org Furthermore, the regioselectivity in the synthesis of quinoxalin-2-one derivatives can be effectively controlled by the choice of an acid or base catalyst. researchgate.net

Chemoselectivity , the ability to react with one functional group in the presence of others, is equally vital for creating complex molecules. Visible-light photoredox catalysis has emerged as a powerful tool for chemoselective transformations. nih.gov Using organic dyes like Rose Bengal, researchers have achieved the chemoselective synthesis of various quinoxaline derivatives, including indolo[2,3-b]quinoxalines, under mild, visible-light conditions. researchgate.net This method allows for the selective coupling of 1,2-dicarbonyls and phenylene-1,2-diamines. Another visible-light-promoted method allows for the divergent synthesis of different products from the same quinoxalin-2(1H)-one starting material by simply switching the reaction atmosphere between air and nitrogen. ccspublishing.org.cn

Table 1: Examples of Selective Synthetic Methods for Quinoxaline Derivatives

Selectivity Type Method Key Reagents/Catalysts Conditions Outcome Reference
Regioselective Dual-Protein Cascade Lipase, Hemoglobin Water, Ambient Temp. High regioselectivity in condensation nih.govacs.org
Regioselective Acid-Assisted Halogenation Tetrabutylammonium tribromide (TBATB) Dichloromethane Selective C3-bromination of pyrrolo[1,2-a]quinoxalines rsc.org
Regioselective Multi-component Cycloaddition [Bmim]Br (ionic liquid) N/A Highly regioselective formation of spiroheterocycles ksu.edu.sa
Chemoselective Organo-Photoredox Catalysis Rose Bengal Visible Light (Blue LED) Selective coupling of dicarbonyls and diamines researchgate.net
Chemoselective Atmosphere-Dependent Synthesis Alkylboronic acids Visible Light, Air or N₂ Switchable synthesis of 3-alkyl or 3,4-dihydro-quinoxalin-2-ones ccspublishing.org.cn

Specific Synthetic Precedents for Benzyl (B1604629)/Phenyl Substituted Quinoxalines

The synthesis of quinoxalines bearing specific benzyl and phenyl groups requires tailored approaches. These compounds are of significant interest, particularly in medicinal chemistry.

A prominent route for synthesizing 3-benzyl-2-substituted quinoxalines involves a nucleophilic substitution reaction enhanced by microwave irradiation. This method typically starts with a 2-chloro-3-benzylquinoxaline precursor. The chloro group at the 2-position serves as an excellent leaving group, allowing for the introduction of a wide variety of substituents by reacting it with different nucleophiles, such as amines and hydrazine (B178648). sci-hub.se This synthetic strategy has been successfully employed to generate a series of novel monoamine oxidase A (MAO-A) inhibitors.

Another established method involves the direct condensation of an o-phenylenediamine with a substituted phenylpyruvic acid in refluxing ethanol. derpharmachemica.com This one-step process yields 3-benzylquinoxalin-2-one derivatives, where the substituent on the benzyl ring can be varied based on the starting phenylpyruvic acid. derpharmachemica.com

Table 2: Synthesis of 3-Benzyl-2-substituted Quinoxaline Derivatives

Precursor Reagent(s) Conditions Product Type Reference
2-Chloro-3-benzylquinoxaline Substituted Amines, Hydrazine Microwave Irradiation 3-Benzyl-2-amino/hydrazinyl-quinoxalines sci-hub.se
o-Phenylenediamine Substituted Phenylpyruvic Acid Ethanol, Reflux 3-Substituted-benzyl-quinoxalin-2-ones derpharmachemica.com

The specific compound 2-(benzyloxy)-3-phenylquinoxaline is an O-alkylated isomer that has been successfully synthesized and characterized. erciyes.edu.trkapadokya.edu.trkapadokya.edu.trresearchgate.net The synthesis is achieved through the reaction of 3-phenylquinoxalin-2(1H)-one with benzyl bromide. The reaction conditions, particularly the choice of base and solvent, are critical to favor O-alkylation over the thermodynamically more stable N-alkylation, resulting in the desired product. researchgate.net

The structural identity and purity of 2-(benzyloxy)-3-phenylquinoxaline have been unequivocally confirmed through comprehensive characterization techniques. These include single-crystal X-ray diffraction to determine its precise three-dimensional molecular structure. erciyes.edu.trresearchgate.net Further computational analyses, such as Hirshfeld surface analysis and Density Functional Theory (DFT) computations, have been performed to understand its intermolecular interactions and electronic properties. erciyes.edu.trkapadokya.edu.tr

Table 3: Synthesis and Characterization of 2-(Benzyloxy)-3-phenylquinoxaline

Attribute Details Reference
Synthetic Route Reaction of 3-phenylquinoxalin-2(1H)-one with benzyl bromide. researchgate.net
Product 2-(Benzyloxy)-3-phenylquinoxaline (O-alkylated isomer) researchgate.net
Characterization Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, DFT Computations, Molecular Dynamics erciyes.edu.trkapadokya.edu.tr

Chemical Transformations and Functionalization Strategies of the Quinoxaline Nucleus

Intrinsic Reactivity Profiles of Quinoxaline (B1680401) and its Derivatives

The quinoxaline ring system is characterized by its electron-deficient nature, a consequence of the two nitrogen atoms in the pyrazine (B50134) ring. rsc.orgresearchgate.net This inherent electrophilicity makes the quinoxaline nucleus susceptible to nucleophilic attack. mdpi.comup.ac.za The pKa of quinoxaline is 0.60 in water at 20°C, indicating it is a weak base. ipp.pt Nitration of quinoxaline requires forcing conditions, such as a mixture of concentrated nitric acid and oleum (B3057394) at 90°C, yielding 5-nitroquinoxaline (B91601) and 5,7-dinitro-quinoxaline as the major products. ipp.pt

The reactivity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the ring. mdpi.com Electron-withdrawing groups enhance the electrophilic character of the ring, facilitating nucleophilic substitution reactions. arabjchem.org Conversely, electron-donating groups can modulate the reactivity and influence the regioselectivity of chemical transformations.

Derivatization for Structural Diversification

The ability to introduce a wide range of substituents onto the quinoxaline core is crucial for tuning its physicochemical and biological properties. mdpi.comacs.org Various synthetic strategies have been developed to achieve structural diversification, enabling the creation of extensive libraries of quinoxaline derivatives. acs.orgethz.ch

Introduction of Diverse Functional Moieties

The functionalization of the quinoxaline scaffold can be achieved through several methods, including the direct introduction of functional groups or the modification of pre-existing substituents. nih.govmdpi.com One of the most common approaches for synthesizing 2,3-disubstituted quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.comthieme-connect.comresearchgate.net For instance, 2,3-diphenylquinoxaline (B159395) can be synthesized by the reaction of o-phenylenediamine (B120857) with benzil. thieme-connect.com

The direct C-H functionalization of quinoxalin-2(1H)-ones has emerged as a cost-effective and efficient method for introducing diverse functional groups at the C3 position. nih.govmdpi.com This strategy allows for the one-pot synthesis of a wide range of derivatives with valuable functionalities. nih.gov Furthermore, the introduction of various aromatic moieties, such as 2-furyl groups at the 2nd and 3rd positions, has been shown to yield compounds with notable biological potency. rsc.org

The versatility of 2,3-dichloroquinoxaline (B139996) (DCQX) as a building block allows for the formation of new carbon-heteroatom bonds (C-O, C-N, and C-S) at the C2 and/or C3 positions through reactions with nucleophilic species. arabjchem.org This approach provides a viable alternative for synthesizing a large variety of quinoxaline derivatives. arabjchem.org

Formation of Quinoxaline-linked Sulfonamide Hybrids

The incorporation of a sulfonamide moiety into the quinoxaline framework has been a successful strategy for enhancing the therapeutic potential of these compounds. mdpi.comresearchgate.netgrafiati.com Quinoxaline-linked sulfonamide hybrids exhibit a broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The synthesis of these hybrids can be achieved through various routes. One common method involves the chlorosulfonation of a quinoxaline derivative, followed by reaction with an appropriate amine or amino acid. mdpi.com For example, 2,3-diphenylquinoxaline can be sulfonylated using an electrophilic agent like chlorosulfonic acid to produce quinoxaline sulfonyl chloride, which is then reacted with various amines to yield the final sulfonamide products. mdpi.com Another approach involves the condensation of a quinoxaline derivative bearing an amino group with a sulfonyl chloride. For instance, 2-amino-benzothiazole-6-sulfonamide can be condensed with a suitable quinoxaline precursor to yield the target sulfonamide derivatives. mdpi.com

The following table summarizes some examples of synthesized quinoxaline-sulfonamide derivatives and their reported yields.

Quinoxaline PrecursorReagentsProductYield (%)Reference
2,3-Diphenylquinoxaline1. Chlorosulfonic acid 2. Aliphatic/aromatic aminesSubstituted quinoxaline sulfonamides59-85 mdpi.com
1,4-Dihydroquinoxaline-2,3-dione1. Chlorosulfonic acid 2. Amines, amino acids, morpholine, piperazineQuinoxaline-2,3(1H,4H)-dione sulfonamide derivatives61-66 mdpi.com
2-Amino-benzothiazole-6-sulfonamideSubstituted quinoxaline precursorThiazole moiety-based quinoxaline sulfonamide hybrids60-82 mdpi.com

Strategies for S-Alkylation of Thioquinoxalines

Thioquinoxalines, particularly those with a thiol group at the 2-position, serve as valuable intermediates for further functionalization through S-alkylation. nih.gov The ambident nucleophilic character of compounds like 3-phenylquinoxaline-2(1H)-thione, existing in a tautomeric equilibrium between thiol and thione forms, allows for selective alkylation at the sulfur atom. nih.gov

The reaction of 3-phenylquinoxaline-2(1H)-thione with various soft electrophiles, such as alkyl halides, leads to the formation of S-substituted quinoxaline derivatives. nih.govacs.org This strategy has been employed to synthesize a range of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates. nih.govacs.org For example, the reaction of 3-phenylquinoxaline-2(1H)-thione with ethyl chloroacetate (B1199739) in the presence of a base yields the corresponding S-alkylated product. acs.org

Chemistry of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides (QdNOs) are a significant class of heterocyclic N-oxides that have garnered considerable interest due to their diverse biological properties and high reactivity. nih.govnih.govresearchgate.net The presence of two N-oxide groups significantly influences the chemical behavior of the quinoxaline core, enhancing its reactivity towards nucleophiles and enabling a variety of chemical transformations. nih.govresearchgate.net

The di-N,N'-oxide fragment in the quinoxaline core increases the electron-withdrawing nature of the pyrazine ring, making the heterocycle more susceptible to nucleophilic substitution reactions. nih.gov This allows for the modification of leaving groups, such as halogen atoms or alkoxy groups, at activated positions (2, 3, 6, and 7) under relatively mild conditions. nih.gov For example, halogen atoms in the benzene (B151609) ring, activated by the electron-withdrawing pyrazine nucleus, can be efficiently substituted by amino groups. nih.gov

The synthesis of 2-benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives can be achieved through the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with a β-keto-enol, such as benzylacetone. nih.gov

The following table presents data on the synthesis of some 2-benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives.

BenzofuroxanReagentProductReference
BenzofuroxanBenzylacetone2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide nih.gov
5(6)-FluorobenzofuroxanBenzylacetone2-Benzyl-6(7)-fluoro-3-methylquinoxaline 1,4-di-N-oxide nih.gov
5,6-DifluorobenzofuroxanBenzylacetone2-Benzyl-6,7-difluoro-3-methylquinoxaline 1,4-di-N-oxide nih.gov

Nucleophilic Substitution Reactions on the Quinoxaline Ring System

Nucleophilic substitution is a cornerstone of quinoxaline chemistry, providing a powerful tool for the synthesis of a vast array of functionalized derivatives. mdpi.comarabjchem.org The electron-deficient nature of the quinoxaline ring facilitates these reactions, particularly at the 2- and 3-positions of the pyrazine ring. rsc.orgmdpi.com

The reaction of 2-monosubstituted quinoxalines with various nucleophiles allows for the preparation of 2,3-disubstituted quinoxalines. mdpi.com For instance, 2-phenylquinoxaline (B188063) and 2-butylquinoxaline (B14123919) readily react with alkyl, aryl, heteroaryl, and alkynyl nucleophiles to afford the corresponding disubstituted products in moderate to good yields. mdpi.com The success of these reactions can be influenced by the steric and electronic properties of the substituent at the 2-position. mdpi.com

Vicarious nucleophilic substitution (VNS) of hydrogen has also been explored as a method for functionalizing the quinoxaline ring. rsc.org While quinoxaline itself shows limited reactivity in VNS reactions with many carbanions, quinoxaline N-oxides readily undergo VNS with a variety of carbanions, leading to the formation of substituted quinoxaline derivatives containing cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) groups. rsc.org

The use of 2,3-dichloroquinoxaline (DCQX) as a substrate in nucleophilic aromatic substitution (SNAr) reactions is a widely employed strategy. arabjchem.orgnih.gov The two chlorine atoms serve as excellent leaving groups, allowing for sequential or simultaneous substitution by a variety of nucleophiles, including amines, thiols, and alkoxides, to produce symmetrically and asymmetrically 2,3-disubstituted quinoxalines. arabjchem.orgnih.gov

Advanced Characterization Techniques for Quinoxaline Structures

X-ray Crystallography for Solid-State Structure Determination

No published crystal structure or crystallographic data for 2-Benzyl-3-phenylquinoxaline was found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

No specific ¹H or ¹³C NMR spectral data for this compound was found. The presence of the benzylic -CH₂- group would produce a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum, which would differentiate it from 2,3-diphenylquinoxaline (B159395), but these specific data points are not available in the searched literature.

Vibrational Spectroscopy (IR and FTIR)

No specific IR or FTIR spectra detailing the characteristic vibrational frequencies for this compound were found. Key expected bands, such as C-H stretches of the benzyl (B1604629) CH₂ group and aromatic rings, as well as C=N stretches of the quinoxaline (B1680401) core, have not been experimentally reported for this specific compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including the molecular ion peak or specific fragmentation patterns for this compound, was located. The expected molecular weight is approximately 296.37 g/mol , and its fragmentation would likely involve the stable benzyl cation (m/z 91), but this has not been experimentally verified in the available literature.

Computational and Theoretical Studies in Quinoxaline Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of quinoxaline (B1680401) derivatives. pcbiochemres.compcbiochemres.com DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) or similar basis set, are widely used to optimize molecular geometry and calculate key electronic descriptors. pcbiochemres.comscholarsresearchlibrary.comd-nb.info For 2-benzyl-3-phenylquinoxaline, these calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. scholarsresearchlibrary.com The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally signifies higher reactivity. nih.gov

Theoretical studies on analogous compounds like 2,3-diphenylquinoxaline (B159395) and its derivatives have shown that the HOMO and LUMO are typically delocalized across the conjugated π-system of the quinoxaline core and the attached phenyl rings. d-nb.inforesearchgate.net The introduction of the benzyl (B1604629) group in this compound would influence these electronic properties. DFT calculations allow for the precise quantification of various quantum chemical parameters that predict the molecule's reactivity and stability. pcbiochemres.com

Table 1: Representative Theoretical Quantum Chemical Parameters for a Quinoxaline Derivative

ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.60Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-3.04Electron-accepting ability
Energy GapΔE2.56Chemical reactivity and stability
Ionization PotentialI5.60Energy required to remove an electron
Electron AffinityA3.04Energy released when an electron is added
Absolute Electronegativityχ4.32Tendency to attract electrons
Absolute Hardnessη1.28Resistance to change in electron distribution

Note: The values in the table are representative examples based on DFT calculations for similar quinoxaline derivatives and are intended for illustrative purposes. d-nb.inforesearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and dynamics. mdpi.comnih.gov For a molecule like this compound, which possesses multiple rotatable single bonds, MD simulations can explore its potential energy surface and identify preferred conformations in different environments (e.g., in a vacuum or in a solvent). pcbiochemres.compcbiochemres.com

A key aspect of the conformational analysis for this compound would be to determine the torsional angles between the quinoxaline core and the appended phenyl and benzyl groups. The benzyl group, with its additional methylene (B1212753) bridge, introduces greater flexibility compared to a directly attached phenyl group. MD simulations, often performed using force fields like OPLS-AA, can track the trajectories of all atoms over time, revealing the range of accessible conformations and the energetic barriers between them. mdpi.com Studies on structurally similar compounds, such as 2-(benzyloxy)-3-phenylquinoxaline, have utilized MD simulations to understand their structural dynamics. researchgate.netmindat.org This analysis is crucial for understanding how the molecule's shape influences its packing in the solid state and its interaction with biological receptors. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, π-Stacking)

The way molecules pack in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govscirp.orgnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the crystal packing into specific intermolecular contacts.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Phenylquinoxaline Derivative

Interaction TypeContribution to Hirshfeld Surface (%)
H···H42.8
C···H/H···C36.8
N···H/H···N8.3
C···C6.3

Note: The values are based on data for 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline and are representative of the types of interactions expected for aromatic-rich quinoxalines. nih.gov

Exploration of Molecular Recognition and Binding Characteristics via Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. rsc.orgtandfonline.com This method is extensively used in drug discovery to understand how potential drug candidates interact with their biological targets. nih.govacs.org For this compound, docking studies can be employed to explore its potential as an inhibitor for various enzymes or as a ligand for specific receptors.

The process involves placing the 3D structure of this compound into the binding site of a target macromolecule and calculating the binding affinity using a scoring function. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. rsc.org For instance, studies on similar 2,3-diphenylquinoxaline derivatives have investigated their binding to targets like β-tubulin, where the phenyl groups engage in crucial π-π stacking interactions within the binding pocket. rsc.orgnih.gov The benzyl group's flexibility and the quinoxaline core's ability to form hydrogen bonds would be critical factors in determining the binding mode and affinity. nih.gov These theoretical binding studies are invaluable for rationalizing structure-activity relationships and guiding the design of more potent and selective molecules. acs.orgmdpi.com

Cutting Edge Applications in Materials Science and Optoelectronics

Design and Integration in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline (B1680401) derivatives are recognized for their excellent electron-transporting and hole-blocking properties, which are crucial for the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). These compounds can be integrated into the electron transport layer (ETL) or as the host material in the emissive layer of an OLED device. The high electron affinity of the quinoxaline core facilitates efficient electron injection from the cathode and transport to the emissive layer, while its deep highest occupied molecular orbital (HOMO) level can effectively block the passage of holes from the emissive layer to the ETL, thereby enhancing charge recombination efficiency within the desired region.

While specific device performance data for 2-Benzyl-3-phenylquinoxaline is not yet widely reported, research on analogous 2,3-diphenylquinoxaline (B159395) derivatives in iridium(III) complexes has demonstrated their potential as deep red phosphorescent emitters in OLEDs. For instance, OLEDs fabricated with these complexes have shown impressive electroluminescence performances.

Table 1: Representative Electroluminescence Performance of OLEDs Utilizing a 2,3-Diphenylquinoxaline Derivative (Ir4) in a Double-Emitting Layer Device

ParameterValue
Maximum Luminance20,676 cd m⁻²
Maximum Current Efficiency14.0 cd A⁻¹
Maximum Power Efficiency12.0 lm W⁻¹
Maximum External Quantum Efficiency17.8%

Data pertains to the complex Ir4, which contains a 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline ligand, and is presented to illustrate the potential of the quinoxaline scaffold in OLED applications. nih.gov

The introduction of a benzyl (B1604629) group in this compound, in place of a phenyl group, may influence the material's morphology and thermal stability, which are critical factors for the longevity and performance of OLED devices.

Development of Fluorescent and Electroluminescent Materials

The quinoxaline scaffold is a key component in the development of novel fluorescent and electroluminescent materials. The inherent π-conjugated system of the quinoxaline ring, extended by the phenyl and benzyl substituents, allows for efficient absorption of UV light and subsequent emission in the visible spectrum. The photoluminescence properties can be tuned by modifying the substituents on the quinoxaline core.

For instance, studies on a vinyl benzaldehyde-capped quinoxaline derivative, synthesized from 6-methyl-2,3-diphenylquinoxaline, have shown green emission maxima at shorter wavelengths of 454 nm. instras.com This demonstrates the tunability of the emission color based on the molecular structure. The photophysical properties of such derivatives are often characterized by π-π* and n-π* electronic transitions. instras.com

Table 2: Photophysical Properties of a Vinyl Benzaldehyde Capped 2,3-Diphenylquinoxaline Derivative

PropertyWavelength (nm)Transition
UV Absorption (λ_max)250π-π
UV Absorption (λ_max)348n-π
Photoluminescence Emission454Bluish-Green

Data is for 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, a derivative of 2,3-diphenylquinoxaline, and is indicative of the fluorescent properties of the quinoxaline core. instras.com

Furthermore, iridium(III) complexes incorporating 2,3-diphenylquinoxaline derivatives have been shown to be efficient deep-red phosphorescent emitters, with photoluminescence quantum yields reaching up to 79% in solution. nih.gov This highlights the potential of the this compound core to serve as a ligand in highly efficient phosphorescent materials for applications in lighting and displays.

Role in Organic Semiconductor Technology

The electron-deficient nature of the quinoxaline ring system makes its derivatives promising candidates for n-type organic semiconductors. In organic electronics, n-type materials are essential for the fabrication of p-n junctions, complementary circuits, and as electron transport layers in various devices, including organic field-effect transistors (OFETs) and organic solar cells.

While the specific electronic properties of this compound as a semiconductor are yet to be detailed, the broader class of quinoxaline-containing materials has been extensively investigated. They are known to possess high electron affinity and good thermal stability, which are desirable characteristics for n-type semiconductors. instras.com The performance of organic semiconductors is often evaluated by their charge carrier mobility and on/off current ratio in an OFET configuration.

Research on copolymers incorporating quinoxaline units has demonstrated their utility in organic semiconductor applications. For example, a patent describes organic semiconductor compounds including quinoxaline that exhibit a low band gap and are useful as n-type materials in organic solar cells and organic thin-film transistors. nih.gov

Table 3: General Characteristics of Quinoxaline-Based Organic Semiconductors

PropertyGeneral Observation
Charge TransportPrimarily n-type
Electron AffinityHigh
Thermal StabilityGood
Band GapTunable, often low in copolymers

This table summarizes the general properties of the quinoxaline class of materials in organic semiconductor applications. instras.comnih.gov

The benzyl and phenyl groups in this compound are expected to influence the molecular packing in the solid state, which in turn will affect the charge transport properties of the material.

Utilization in Polymeric Optoelectronic Systems

The incorporation of quinoxaline units into polymer backbones is a well-established strategy for developing materials with tailored optoelectronic properties. Polyquinoxalines and copolymers containing quinoxaline moieties have been successfully employed in a range of applications, including polymer light-emitting diodes (PLEDs) and electrochromic devices.

The quinoxaline unit imparts desirable electron-accepting properties to the polymer, which can be combined with electron-donating units to create donor-acceptor (D-A) type copolymers. This D-A architecture often leads to materials with low band gaps, strong intramolecular charge transfer, and broad absorption spectra, which are beneficial for various optoelectronic applications.

For example, poly(quinoxaline-5,8-diyl)s with aromatic substituents have been shown to exhibit strong fluorescence with emission peaks in the range of 450–520 nm in both solution and thin-film form. A PLED fabricated with poly(2,3-diphenylquinoxaline-5,8-diyl) as the emissive layer was found to emit blue-green light. rsc.org

Table 4: Properties of a Poly(2,3-diphenylquinoxaline-5,8-diyl) Based PLED

PropertyObservation
Emission ColorBlue-Green (λ_max ~500 nm)
Ionization Potential5.83 ± 0.11 eV
Band Gap2.56 ± 0.26 eV

This data for a polymer containing the 2,3-diphenylquinoxaline unit illustrates the potential of incorporating such structures into polymeric systems for optoelectronic devices. rsc.org

The synthesis of this compound-containing monomers could allow for their integration into polymeric systems, potentially leading to new materials with unique photophysical and electronic properties for advanced optoelectronic applications.

Applications in Photostabilization

While the primary focus on quinoxaline derivatives in materials science has been on their electronic and optical properties, their inherent UV-absorbing characteristics suggest a potential role in photostabilization. Materials that can absorb harmful UV radiation without undergoing significant degradation can be used as additives to protect other materials from photodegradation.

The photostability of a material is a critical factor for the long-term performance of organic electronic devices. The intrinsic photostability of new chemical entities is typically evaluated to ensure that light exposure does not lead to unacceptable changes in their properties. rsc.orgmdpi.com

Research on the photodegradation of quinoxaline-based copolymers for photovoltaic applications has been conducted to understand their stability under illumination. bjraylight.com While these studies often focus on the degradation pathways, they also provide insights into the inherent photostability of the quinoxaline core. The benzyl and phenyl groups in this compound contribute to a large π-conjugated system that can absorb UV radiation. The efficiency with which this absorbed energy is dissipated through non-destructive pathways will determine the photostability of the compound.

Although specific studies on the use of this compound as a photostabilizer are not yet available, its structural similarity to other UV-absorbing aromatic compounds suggests that this could be a promising area for future research.

Quinoxaline Scaffolds As Versatile Research Reagents and Chemical Building Blocks

Scaffold for New Heterocyclic Frameworks

The 2-Benzyl-3-phenylquinoxaline structure is not only a synthetic target but also a foundational scaffold for generating novel heterocyclic frameworks. The inherent reactivity of the quinoxaline (B1680401) core and its substituents allows for further chemical transformations.

Research has shown that the benzyl (B1604629) group on a quinoxaline ring can be a key reactive site for constructing fused heterocyclic systems. For instance, a related compound, 3-(α-chlorobenzyl)quinoxalin-2-one, reacts with benzylamine (B48309) to form an intermediate that undergoes intramolecular cyclization, yielding a new fused framework, 1,3-diphenylimidazo[1,5-a]quinoxalin-4(5H)-one chemimpex.com. This illustrates how the benzyl substituent can serve as a handle for ring-closing reactions to build more complex, multi-ring systems.

Furthermore, the quinoxaline nitrogen atoms can be oxidized to form N-oxides, creating another layer of reactivity and a new class of heterocyclic frameworks. The synthesis of this compound 1,4-di-N-oxide derivatives has been reported, demonstrating the modification of the core scaffold itself d-nb.infomdpi.com. These N-oxide derivatives can undergo further substitutions and rearrangements, expanding their synthetic utility mdpi.com. For example, the synthesis of various 2-benzyl-3-methylquinoxaline 1,4-di-N-oxides shows that the scaffold can be readily functionalized with different groups at various positions mdpi.com.

The following table summarizes examples of how substituted quinoxaline scaffolds, including those conceptually related to this compound, are used to generate new heterocyclic frameworks.

Starting Quinoxaline DerivativeReagents/ConditionsResulting Heterocyclic FrameworkReference
3-(α-chlorobenzyl)quinoxalin-2-oneBenzylamine, DMSO, Room Temperature1,3-diphenylimidazo[1,5-a]quinoxalin-4(5H)-one chemimpex.com
Benzofuroxan (B160326)Phenylacetaldehyde, Methanol (B129727), Ammonia2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide mdpi.com
2-Benzyl-7-fluoro-3-methylquinoxaline 1,4-di-N-oxideMethanol, Ammonia2-Benzyl-7-methoxy-3-methylquinoxaline 1,4-di-N-oxide mdpi.com

Development of Fluorescent Derivatization Reagents

The quinoxaline moiety is a well-established fluorophore, and many of its derivatives are employed as sensitive fluorescent probes or reagents researchgate.net. The photophysical properties often arise from intramolecular charge transfer (ICT) transitions within the molecule researchgate.net. For instance, 2,3-diphenylquinoxaline (B159395) is known to exhibit interesting photophysical properties, making it useful in applications like fluorescent probes cymitquimica.commdpi.com. Derivatives such as 6-amino-2,3-diphenylquinoxaline are also known to be fluorescent researchgate.netacs.org. Polymers incorporating the 2,3-diphenylquinoxaline unit have been shown to give strong fluorescence with emission peaks in the blue-green range (450–520 nm) worktribe.com.

While the broader class of 2,3-diarylquinoxalines is noted for its fluorescent properties and application in cell staining, specific studies detailing the fluorescence quantum yields or the development of this compound as a fluorescent derivatization reagent are not extensively documented in the reviewed literature d-nb.info. The fluorescence of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core researchgate.netlookchem.com. Therefore, while the potential exists due to its structural similarity to known fluorescent quinoxalines, its specific application as a fluorescent derivatization reagent remains an area for further investigation.

Strategic Intermediates in Multi-Step Organic Synthesis

The synthesis of this compound itself involves the use of other compounds as strategic intermediates, highlighting its place within complex synthetic pathways. One documented method involves the condensation of benzene-1,2-diamine with specific precursors derived from other heterocyclic systems, such as chalcone (B49325) dibromide or flavone (B191248) cymitquimica.comsymbiosisonlinepublishing.com. This positions this compound as the target product of a multi-step synthesis where these other molecules act as key intermediates.

For example, the reaction can start from a substituted chalcone, which is first brominated to form a chalcone dibromide. This dibromide is then condensed with benzene-1,2-diamine to yield the final 2-benzyl-3-phenyl quinoxaline cymitquimica.com. Similarly, substituted versions have been synthesized by condensing benzene-1,2-diamine with 2-α-dibromo-2-(substituted benzyl)-coumaran-3-one intermediates symbiosisonlinepublishing.com.

Conversely, once synthesized, the this compound scaffold becomes a strategic intermediate for building even more complex molecules. The synthesis of N-Benzyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide, for example, starts from 2-chloro-3-phenylquinoxaline (B372602) which is converted to a thione intermediate before further alkylation and amide coupling steps nih.gov. This demonstrates the role of the core quinoxaline structure as a foundational block that is modified through a sequence of reactions.

The following table details synthetic routes to quinoxaline derivatives, including this compound, showcasing their role as products derived from various strategic intermediates.

Target QuinoxalineStarting MaterialsReagents/ConditionsYieldReference
2-Benzyl-3-phenyl quinoxalineChalcone dibromide, Benzene-1,2-diamineNot specifiedNot specified cymitquimica.comsymbiosisonlinepublishing.com
2-Benzyl-3-phenyl quinoxalineFlavone, Benzene-1,2-diamineNot specifiedNot specified symbiosisonlinepublishing.com
2-(2′-hydroxy-3′-nitro-5′-chlorophenyl)-3-(α″-hydroxy-4″-methoxy)benzyl quinoxaline2-α-Dibromo-2-(4′-methoxy benzyl)-3-nitro-5-chloro-coumaran-3-one, Benzene-1,2-diamineMethanol, H₂SO₄ (conc.), RefluxNot specified symbiosisonlinepublishing.com
2,3-DiphenylquinoxalineBenzil, o-Phenylenediamine (B120857)Methanol, Heat94.65%

Future Research Directions and Unexplored Avenues for Quinoxaline Derivatives

Innovations in Sustainable and Efficient Synthetic Methodologies

The classical synthesis of quinoxalines, involving the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often requires harsh conditions, such as refluxing in ethanol (B145695) or acetic acid for extended periods. sapub.org Future research is intensely focused on developing greener, more efficient alternatives that align with the principles of sustainable chemistry.

A primary avenue of exploration is the use of novel and reusable catalysts. nih.gov Organocatalysts, such as nitrilotris(methylenephosphonic acid), have demonstrated high efficiency, allowing for rapid synthesis with the advantage of catalyst recyclability. nih.gov Bio-based catalysts are particularly promising; for instance, L-arabinose has been identified as a highly effective, eco-friendly, and commercially available catalyst for quinoxaline (B1680401) synthesis in aqueous media at room temperature. tandfonline.comtandfonline.com Similarly, β-cyclodextrin has been used as a supramolecular catalyst in water, offering a mild, non-toxic, and reusable option. mdpi.com Nanocatalysis presents another frontier, with materials like silica (B1680970) nanoparticles and nano-γ-Fe₂O₃–SO₃H enabling solvent-free reactions with high yields and easy catalyst recovery. nih.gov

The replacement of hazardous organic solvents is a critical goal. Water is an ideal green solvent, and methods using rainwater or simple aqueous solutions are being developed. mdpi.combenthamdirect.com Rainwater, for example, has been shown to act as both a solvent and a catalyst for the condensation reaction at ambient temperatures. benthamdirect.com Polyethylene glycol (PEG-400) has also been employed as a recyclable, non-toxic reaction medium that can accelerate reaction rates without the need for a separate catalyst. ripublication.com

Future methodologies will likely focus on energy efficiency and atom economy. Acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by earth-abundant metals like manganese, allow for the synthesis of quinoxalines from 1,2-diaminobenzenes and 1,2-diols with dihydrogen as the only byproduct. acs.org The exploration of photocatalytic and electrochemical syntheses could further reduce reliance on traditional heating and stoichiometric reagents. One-pot, multi-component reactions, such as the copper-catalyzed condensation of 2-iodoanilines, arylacetaldehydes, and sodium azide, offer an efficient pathway that avoids the formation of regioisomers and utilizes readily available substrates. organic-chemistry.org

Catalyst/MethodSolventKey AdvantagesReference
L-arabinoseMeOH:H₂OBio-based, efficient at room temperature, reusable. tandfonline.comtandfonline.com
RainwaterRainwaterActs as both solvent and catalyst, highly sustainable. benthamdirect.com
Manganese(I) ComplexTolueneAcceptorless dehydrogenative coupling, high atom economy. acs.org
β-CyclodextrinWater / Solid-stateSupramolecular catalysis, mild conditions, reusable. mdpi.com
Nano-γ-Fe₂O₃–SO₃HSolvent-freeHeterogeneous, reusable, efficient under solvent-free conditions. nih.gov
PEG-400PEG-400Green, recyclable solvent medium, catalyst-free. ripublication.com

Advanced Functionalization for Tailored Molecular Properties

While the synthesis of the core quinoxaline structure is well-established, future research will increasingly focus on the advanced functionalization of pre-formed scaffolds like 2-Benzyl-3-phenylquinoxaline. This allows for the precise tuning of molecular properties for specific applications.

Post-synthetic modification of the quinoxaline core is a powerful strategy. For compounds like 2,3-dichloroquinoxaline (B139996), nucleophilic substitution reactions with various sulfur and nitrogen nucleophiles can be used to introduce new functional groups symmetrically or asymmetrically. nih.gov A key challenge and area for future work is achieving high regioselectivity in these substitutions, particularly for creating asymmetrically 2,3-disubstituted quinoxalines. nih.govkoreascience.kr

Modern cross-coupling reactions offer vast possibilities. Palladium-catalyzed reactions like the Sonogashira, Suzuki, and Heck couplings are being employed to introduce complex aryl, alkynyl, and vinyl substituents onto the quinoxaline skeleton. rsc.org For instance, a 2-chloro-3-methoxyquinoxaline (B1320914) can undergo a Sonogashira coupling, followed by iodocyclization and a subsequent Suzuki coupling, to yield complex, fused heterocyclic systems. rsc.org The application of these powerful C-C bond-forming reactions to the benzyl (B1604629) and phenyl rings of this compound remains a largely unexplored avenue for creating libraries of novel derivatives.

Direct C–H functionalization is a highly sought-after and atom-economical approach that avoids the need for pre-functionalized starting materials. mdpi.com Developing heterogeneous catalytic systems, including photocatalysts like graphitic carbon nitride (g-C₃N₄), for the direct C-H arylation, alkylation, or acylation of the quinoxaline core is a major area of future interest. mdpi.com Such methods could allow for the direct modification of the phenyl and benzyl substituents on the this compound scaffold, providing a direct route to derivatives with tailored electronic and steric properties. The modification of existing alkyl groups, such as through bromination and subsequent substitution, is another viable strategy for diversification. mdpi.com

Functionalization MethodReagents/CatalystsPotential ApplicationReference
Nucleophilic SubstitutionSulfur/Nitrogen Nucleophiles on 2,3-dichloroquinoxalineCreation of asymmetrically substituted quinoxalines. nih.gov
Sonogashira/Suzuki CouplingPalladium catalysts, terminal alkynes, boronic acidsIntroduction of diverse aryl and alkynyl groups. rsc.org
Microwave-Assisted CouplingPd(OAc)₂, CuI, PPh₃Rapid synthesis of libraries of 2,3-disubstituted derivatives. koreascience.kr
Direct C-H FunctionalizationHeterogeneous photocatalysts (e.g., g-C₃N₄)Atom-economical modification of the core and substituents. mdpi.com
Curtius RearrangementCarboxylic acid hydrazidesFunctionalization at specific positions with amine-based groups. mdpi.com

Expansion into Novel Material Science Applications

The inherent electron-deficient nature of the pyrazine (B50134) ring makes quinoxaline derivatives exceptional candidates for a wide range of applications in material science. nih.gov Future research will focus on exploiting the structural versatility of compounds like this compound for use in advanced organic electronics, sensors, and protective materials.

In organic electronics, quinoxaline derivatives are emerging as highly attractive electron-transporting materials (ETMs). beilstein-journals.orgresearchgate.net Their tunable molecular structures and straightforward synthesis make them ideal for applications in:

Organic Solar Cells (OSCs): Quinoxalines are being developed as non-fullerene acceptors (NFAs), where their powerful core-functionalization ability allows for precise tuning of optoelectronic properties and molecular packing to enhance power conversion efficiencies. beilstein-journals.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): The quinoxaline scaffold is a key component in thermally activated delayed fluorescence (TADF) emitters, particularly for achieving efficient orange and red light. beilstein-journals.orgrsc.org By functionalizing the core with appropriate donor and acceptor groups, the emission properties can be strategically tailored. rsc.org

Organic Field-Effect Transistors (OFETs): The electron-accepting properties of quinoxalines make them suitable for use as n-type semiconductors in OFETs. beilstein-journals.orgresearchgate.net

The development of quinoxaline-based sensors is another burgeoning field. By integrating a quinoxaline chromophore with an anion binding element, chemosensors that respond to specific anions with a colorimetric or fluorescent signal can be designed. nih.gov Future work will involve creating more selective and sensitive sensors by modifying the quinoxaline core to fine-tune its electronic and binding properties. nih.govbenthamscience.com Fused systems like indolo[2,3-b]quinoxalines are also being investigated for use in chemical sensors and as emitting layers in electronic devices. benthamscience.comresearchgate.net

Furthermore, quinoxaline derivatives have shown significant promise as corrosion inhibitors for metals like mild steel. ripublication.comimist.manajah.edu Their ability to adsorb onto the metal surface provides a protective barrier. Future research will focus on designing derivatives with enhanced adsorption capabilities and stability in harsh industrial environments.

Deeper Mechanistic Understanding through Integrated Experimental and Theoretical Approaches

A deeper, fundamental understanding of reaction mechanisms and structure-property relationships is essential for the rational design of new quinoxaline derivatives and their applications. Future research will increasingly rely on a synergistic combination of experimental synthesis and advanced computational modeling.

Mechanistic studies of quinoxaline formation are crucial for optimizing synthetic protocols. While the general pathway of condensation between a 1,2-diamine and a 1,2-dicarbonyl compound is known, the precise role of catalysts and the nature of intermediates are still areas of active investigation. researchgate.netresearchgate.net For example, studies on the reaction involving N,N-benzylphenylhydrazine have been used to probe the role of the hydrazine (B178648) as both a reactant and a condensing agent. scirp.org Theoretical studies can elucidate the tautomeric forms of reactants and the energy profiles of different reaction pathways, guiding the development of more efficient syntheses. uri.edu

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new quinoxaline derivatives before they are synthesized. unlp.edu.arresearchgate.net DFT calculations can be used to:

Optimize molecular geometries and predict structural parameters. unlp.edu.ar

Calculate electronic properties like HOMO and LUMO energy levels, which are critical for designing materials for organic electronics. researchgate.net

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in the characterization of new compounds. unlp.edu.ar

Understand the interactions between molecules, such as the adsorption of quinoxaline-based corrosion inhibitors on a metal surface. imist.manajah.edu

Molecular dynamics (MD) simulations provide insight into the conformational behavior of molecules and their interactions in a condensed phase, which is vital for understanding self-assembly processes for materials like organic waveguides and for modeling inhibitor-protein interactions in biological contexts. imist.maunlp.edu.ar By integrating these theoretical approaches with experimental validation, researchers can accelerate the discovery and optimization of quinoxaline derivatives like this compound for targeted functions.

Q & A

Q. What are the established synthetic routes for 2-benzyl-3-phenylquinoxaline, and what experimental conditions are critical for reproducibility?

The compound can be synthesized via acid-catalyzed isomerization. For example, adding concentrated HCl (1.0 mL) to a solution of precursor compounds (e.g., 0.030 g) in a hot ethanol-benzene solvent system (45 mL) under reflux conditions yields this compound after solvent evaporation . Key factors include precise temperature control during reflux, stoichiometric acid concentration, and solvent purity to avoid side reactions.

Q. What analytical techniques are recommended for confirming the structure of this compound?

Melting point analysis and infrared (IR) spectroscopy are primary methods. For instance, IR absorption bands can confirm functional groups like the quinoxaline core and benzyl substituents. Additionally, single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in studies of analogous quinoxaline derivatives (e.g., C–C bond lengths and angles within 0.003 Å accuracy) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Wear protective equipment (gloves, goggles, lab coats) to avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. These protocols align with MSDS guidelines for structurally similar quinoxaline derivatives .

Advanced Research Questions

Q. How can acid-catalyzed isomerization mechanisms for synthesizing this compound be systematically investigated?

Mechanistic studies should combine kinetic monitoring (e.g., NMR or HPLC) with computational modeling (DFT calculations) to track protonation and rearrangement steps. For example, HCl in ethanol-benzene may protonate the quinoxaline nitrogen, triggering benzyl migration. Isotopic labeling (e.g., deuterated solvents) could further elucidate proton transfer pathways .

Q. How should researchers address contradictions in spectroscopic data (e.g., IR vs. X-ray) for quinoxaline derivatives?

Triangulate data using complementary techniques:

  • Compare experimental IR spectra with computational simulations (e.g., DFT-derived vibrational modes).
  • Validate crystallographic data (X-ray) against literature bond-length/angle benchmarks. Iterative refinement of experimental conditions (e.g., recrystallization solvents) may resolve discrepancies .

Q. What computational tools are effective for retrosynthetic planning of this compound?

Databases like Reaxys and Pistachio enable high-accuracy pathway prediction. For example:

  • Use precursor scoring models to prioritize diketone-amine condensations.
  • Apply template relevance heuristics (min. plausibility = 0.01) to filter viable routes. Top-N results (e.g., six pathways) can be experimentally tested for feasibility .

Q. How do substituent modifications (e.g., electron-withdrawing groups) influence the electronic properties of quinoxaline derivatives?

Structural analogs (e.g., chloro or nitro-substituted quinoxalines) show altered π-conjugation and redox behavior. Techniques like cyclic voltammetry and UV-vis spectroscopy quantify these effects. X-ray crystallography further correlates substituent position with molecular packing and intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.